trans,trans-Muconic Acid-d4
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Overview
Description
trans,trans-Muconic Acid-d4: is a deuterium-labeled derivative of trans,trans-Muconic Acid. This compound is primarily used as a biomarker for human exposure to benzene, a known carcinogen. The deuterium labeling allows for more precise tracking and analysis in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 involves the deuteration of trans,trans-Muconic Acid. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled deuteration processes. The purity and yield of the product are critical, and advanced purification techniques such as chromatography are employed to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions: trans,trans-Muconic Acid-d4 undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to adipic acid, a key intermediate in the production of nylon.
Isomerization: Can be converted to cis,cis-Muconic Acid-d4 under specific conditions.
Polymerization: Used in the synthesis of unsaturated polyesters.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of a platinum or palladium catalyst under hydrogen gas at elevated temperatures and pressures.
Isomerization: Often requires the presence of iodine or other catalysts and is conducted under reflux conditions.
Polymerization: Enzyme catalysis is used to produce biobased unsaturated polyesters from muconic acid derivatives.
Major Products:
Adipic Acid: From hydrogenation.
cis,cis-Muconic Acid-d4: From isomerization.
Unsaturated Polyesters: From polymerization.
Scientific Research Applications
Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and reactivity .
Biology: In biological studies, this compound serves as a biomarker for benzene exposure. It is detected in urine samples to assess the extent of exposure and potential health risks .
Medicine: While not directly used in medical treatments, this compound’s role as a biomarker helps in epidemiological studies to understand the impact of benzene exposure on human health .
Industry: In the industrial sector, this compound is used in the production of bio-based polymers and plastics. Its ability to undergo polymerization makes it valuable in creating sustainable materials .
Mechanism of Action
The primary mechanism of action for trans,trans-Muconic Acid-d4 is its role as a biomarker for benzene exposure. When benzene is metabolized in the body, it forms trans,trans-Muconic Acid, which is then excreted in the urine. The deuterium-labeled version allows for more accurate tracking and quantification in studies .
Comparison with Similar Compounds
- cis,cis-Muconic Acid-d4
- cis,trans-Muconic Acid-d4
- Adipic Acid-d4
Comparison: trans,trans-Muconic Acid-d4 is unique due to its specific geometric configuration and deuterium labeling. This makes it particularly useful in studies requiring precise tracking and analysis. Compared to its cis,cis and cis,trans isomers, this compound has distinct reactivity and stability properties .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly as a biomarker for benzene exposure. Its unique properties and ability to undergo various chemical reactions make it valuable in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H6O4 |
---|---|
Molecular Weight |
146.13 g/mol |
IUPAC Name |
(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |
InChI Key |
TXXHDPDFNKHHGW-NFCKNUJASA-N |
Isomeric SMILES |
[2H]/C(=C(\C(=O)O)/[2H])/C(=C(/C(=O)O)\[2H])/[2H] |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
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